B1577996 Bombinin H1

Bombinin H1

Cat. No.: B1577996
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Description

Overview of Amphibian Skin Secretions as a Rich Source of Bioactive Peptides

Amphibian skin is a remarkable and complex organ that serves multiple vital functions, including respiration, defense, and excretion. mdpi.com To protect themselves from predation and microbial invasion in their often humid environments, amphibians have evolved a sophisticated chemical defense system. mdpi.comresearchgate.net Their skin is rich in granular glands that synthesize and secrete a diverse array of biologically active compounds, collectively known as the amphibian skin peptidome. tudelft.nldntb.gov.uaresearchgate.net

These secretions are a treasure trove of bioactive peptides, which are short chains of amino acids. mdpi.comtudelft.nl Over the past few decades, research has identified a vast number of these peptides, revealing a wide spectrum of biological activities, including antimicrobial, antiviral, antifungal, and even anticancer properties. mdpi.comresearchgate.net The study of these peptides is a rapidly growing field, offering potential for the development of new therapeutic agents. researchgate.netnih.gov The diversity of these molecules is immense, with each amphibian species possessing its own unique peptidome. tudelft.nl

The Bombina Genus: A Prominent Source of Antimicrobial and Multifunctional Peptides

The fire-bellied toads of the genus Bombina are a significant source of antimicrobial and multifunctional peptides. researchgate.netacs.org Species such as Bombina variegata (Yellow-bellied toad), Bombina bombina (European fire-bellied toad), Bombina orientalis (Oriental fire-bellied toad), and Bombina maxima (Giant fire-bellied toad) have been extensively studied. acs.orgbachem.com Their skin secretions contain a variety of potent bioactive peptides, including the well-known bombinins. researchgate.netwikipedia.org

These peptides are a crucial component of the toad's innate immune system, providing a first line of defense against a broad range of pathogens. researchgate.net The peptides found in Bombina species are not only of interest for their antimicrobial properties but also for their potential in other biomedical applications. wikipedia.orgresearchgate.net

Classification of Bombinin Peptides: Distinct Subfamilies and Their Relationship to Bombinin H1

The bombinin family of peptides is broadly categorized into three main subfamilies: bombinins, bombinin-like peptides (BLPs), and bombinins H. researchgate.netnih.gov Bombinins and BLPs are known for their potent activity against Gram-positive and Gram-negative bacteria, as well as fungi, while exhibiting low hemolytic activity (the ability to rupture red blood cells). researchgate.netresearchgate.net

In contrast, the bombinin H subfamily, so-named for its hydrophobic and hemolytic characteristics, generally shows lower bactericidal activity but a higher tendency to lyse erythrocytes. researchgate.netnih.gov Bombinin H peptides are typically composed of 17 or 20 amino acid residues. researchgate.netbachem.com A fascinating feature of some bombinin H peptides is the presence of a D-amino acid at the second position, a result of post-translational modification. researchgate.netresearchgate.net This structural variation can influence the peptide's biological activity. researchgate.net

This compound is a specific member of the bombinin H subfamily, originally isolated from the Yellow-bellied toad, Bombina variegata. novoprolabs.comcpu-bioinfor.org It belongs to the group of bombinin H peptides that are active against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 1: Classification of Bombinin Peptides

SubfamilyKey CharacteristicsPrimary ActivityExample Species Source
Bombinins Low hemolytic activityAntibacterial and antifungal researchgate.netresearchgate.netBombina bombina, Bombina variegata targetmol.commedchemexpress.com
Bombinin-like Peptides (BLPs) Structurally related to bombininsBroad-spectrum antimicrobial researchgate.netwikipedia.orgBombina orientalis, Bombina maxima researchgate.netwikipedia.org
Bombinins H Hydrophobic, hemolytic nih.govLower antibacterial, more hemolytic researchgate.netBombina variegata, Bombina orientalis bachem.comnih.gov

Table 2: Properties of this compound

PropertyDetails
Name This compound novoprolabs.com
Source Bombina variegata (Yellow-bellied toad) novoprolabs.comcpu-bioinfor.org
Amino Acid Sequence IIGPVLGMVGSALGGLLKKI cpu-bioinfor.org
Amino Acid Length 20 cpu-bioinfor.org
Molecular Formula C90H162N22O22S cpu-bioinfor.org
Molecular Weight 1935.4 g/mol novoprolabs.com
Biological Activity Antimicrobial (Antibacterial) novoprolabs.comcpu-bioinfor.org
C-terminal Modification Amidation cpu-bioinfor.org

Properties

bioactivity

Antibacterial

sequence

IIGPVLGMVGSALGGLLKKI

Origin of Product

United States

Discovery, Isolation, and Primary Structural Characterization of Bombinin H1

Historical Context of Bombinin H Peptide Discovery from Bombina variegata

The discovery of antimicrobial peptides from the skin of the yellow-bellied toad, Bombina variegata, dates back to the 1960s with the identification of the first animal antimicrobial peptide, bombinin. researchgate.netnih.gov This initial discovery paved the way for further investigation into the rich chemical arsenal (B13267) present in the skin secretions of this amphibian species.

A significant advancement in the field came with the application of molecular biology techniques. Analysis of the nucleotide sequences of cDNAs from Bombina variegata skin predicted the existence of a second family of peptides encoded by the same precursors as bombinins. embopress.orgnih.gov These were named bombinin H peptides, with the "H" denoting their hydrophobic and hemolytic properties. nih.gov The precursors were found to contain one or two copies of bombinin at the amino-terminal end and a single copy of a bombinin H peptide at the carboxyl end. researchgate.net This genetic evidence pointed towards a novel 20-residue peptide, which was subsequently isolated and characterized from the skin secretions. embopress.org Further research led to the identification of a family of these hydrophobic peptides, designated H1 through H5, which showed some sequence variability. embopress.org

Methodologies for Peptide Isolation and Purification from Biological Sources

The isolation of Bombinin H1 and related peptides from Bombina variegata skin secretions involves a multi-step process designed to separate and purify these molecules from a complex mixture.

The initial step is the collection of skin secretions. This is typically achieved through non-lethal methods such as mild electrical stimulation of the dorsal skin surface or mechanical stimulation. researchgate.netnih.govresearchtrends.net The collected secretions are then prepared for purification. This often involves dilution in a suitable buffer, such as ammonium (B1175870) acetate, followed by centrifugation to remove cellular debris. researchgate.netresearchtrends.nettandfonline.com

The crude extract is then subjected to chromatographic techniques for purification. A common first step is ion-exchange chromatography. researchtrends.nettandfonline.com For instance, the sample can be applied to a CM Sepharose CL-6B column and eluted with a salt gradient to separate molecules based on their charge. tandfonline.com

Fractions showing biological activity or containing peptides of interest are then further purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov This technique separates peptides based on their hydrophobicity. The use of a C18 column with a gradient of an organic solvent like acetonitrile (B52724) in trifluoroacetic acid (TFA) is a standard method for achieving high-resolution separation of peptides like this compound. researchgate.netacs.org

Elucidation of the Primary Amino Acid Sequence of this compound

Following purification, the primary structure of this compound was determined using a combination of sophisticated analytical techniques.

Sequence Determination Techniques (e.g., Edman Degradation, Mass Spectrometry)

The precise amino acid sequence of this compound was elucidated primarily through automated Edman degradation. researchgate.netcnjournals.com This classical method sequentially removes amino acids from the N-terminus of the peptide, which are then identified by chromatography. creative-proteomics.commetwarebio.com This stepwise process allows for the direct determination of the amino acid sequence. proteome-factory.com

Mass spectrometry played a crucial complementary role in the characterization of this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry were used to determine the accurate molecular mass of the purified peptides. tandfonline.comcnjournals.com This information serves to confirm the results of Edman degradation and to identify any post-translational modifications that would alter the peptide's mass.

The primary amino acid sequence of this compound was determined to be a 20-residue peptide. embopress.orgcore.ac.uk

PropertyDetails
Peptide Name This compound
Source Organism Bombina variegata (Yellow-bellied toad)
Amino Acid Sequence I-I-G-P-V-L-G-M-V-G-S-A-L-G-G-L-L-K-K-I-NH2 core.ac.uknovoprolabs.com
Number of Residues 20 embopress.org

Identification of Post-Translational Modifications (e.g., C-Terminal Amidation)

A key structural feature of this compound and other bombinin H peptides is the presence of post-translational modifications, which are crucial for their biological activity and stability.

One significant modification is C-terminal amidation. nih.govresearchgate.net In this process, the C-terminal carboxyl group is converted to an amide. This modification is common in antimicrobial peptides and is thought to enhance their stability by protecting them from degradation by carboxypeptidases. researchgate.netuit.no The presence of the C-terminal amide in this compound was confirmed through a combination of techniques, including mass spectrometry analysis, where the observed molecular mass corresponds to the amidated form, and by comparing the natural peptide with a synthetically produced amidated version.

Another notable post-translational modification found within the bombinin H family is the isomerization of an L-amino acid to a D-amino acid at the second position in some of the homologs (e.g., H3, H4, and H5 contain D-alloisoleucine). embopress.orgresearchgate.net While this compound itself contains L-isoleucine at this position, the existence of these diastereomers within the same peptide family is a fascinating example of nature's strategy to diversify molecular function. researchgate.net

Biosynthesis and Genetic Encoding of Bombinin H Peptides

Identification and Characterization of Precursor Proteins

The identification of precursor proteins for Bombinin H peptides has been primarily achieved through the analysis of skin secretions and subsequent molecular cloning techniques. researchgate.net These precursors are typically composite structures that contain the sequences for multiple bioactive peptides. nih.govresearchgate.net

Researchers have determined that Bombinin H peptides are derived from common precursors that also encode for peptides of the bombinin family. nih.govresearchgate.net These prepropeptides are organized into distinct domains:

Signal Peptide: A sequence at the N-terminus that directs the precursor protein into the secretory pathway. researchgate.netcapes.gov.brresearchgate.net

Acidic Proparts: These regions flank the mature peptide sequences and are thought to play a role in the correct folding and processing of the precursor. researchgate.net

Mature Peptide Sequences: The precursor typically contains one or two copies of a bombinin peptide sequence at the amino-terminal end and a single copy of a Bombinin H peptide sequence at the carboxyl end. nih.govresearchgate.netresearchgate.net

The general structure of these precursors was elucidated by cloning cDNAs from the skin of Bombina species. For instance, a precursor identified from Bombina orientalis was found to encode both a bombinin-like peptide (BLP-7) and a novel Bombinin H-type peptide. researchgate.netresearchgate.net This co-encoding on a single precursor suggests a coordinated regulation and biosynthetic pathway for these two related but functionally distinct peptide families. researchgate.net

Precursor ComponentFunctionTypical Location in Precursor
Signal PeptideDirects the protein to the secretory pathway.N-terminus
Acidic Propart(s)Assists in proper folding and processing; may neutralize the cationic charge of mature peptides.Flanking the mature peptide sequences.
Bombinin Sequence(s)Encodes for one or two copies of bombinin or bombinin-like peptides.Towards the N-terminus (downstream of the signal peptide).
Bombinin H SequenceEncodes for a single copy of a Bombinin H peptide.C-terminus

Molecular Cloning and Sequencing of Peptide Precursor-Encoding cDNAs

Molecular cloning has been an essential tool for understanding the genetic basis of Bombinin H peptide production. By creating and sequencing cDNA libraries from the skin of various Bombina species, researchers have been able to deduce the primary amino acid sequences of the precursor proteins and the organization of the genes that encode them. researchgate.netpnas.org

Studies on Bombina orientalis have successfully identified and sequenced cDNAs encoding precursors for Bombinin H peptides. researchgate.netresearchgate.netcapes.gov.br For example, the cloning of a precursor cDNA from this species revealed an open reading frame that encoded novel bombinin peptides, including Bombinin H-BO1. researchgate.net

The gene structure for these peptide precursors has also been characterized. In B. orientalis, the gene coding for these antimicrobial peptides consists of two exons separated by a large intron, often over 1 kilobase in length. capes.gov.brresearchgate.netnih.gov

Exon 1 typically codes for the signal peptide. capes.gov.brresearchgate.netcapes.gov.br

Exon 2 contains the genetic information for the mature peptides, such as one or more bombinins and a Bombinin H peptide. capes.gov.brnih.govcapes.gov.br

This genetic arrangement indicates that the diversity of these peptides arises from a family of related genes. researchgate.net The analysis of gene sequences suggests that gene duplication events have likely contributed to the evolution and diversification of bombinin and Bombinin H peptides. researchgate.net

Post-Translational Processing Pathways and Maturation of Bombinin H Peptides

Following the translation of the precursor protein, a series of post-translational modifications (PTMs) are required to produce the mature, active Bombinin H peptide. nih.gov These modifications are critical for the structure and function of the final molecule. researchgate.netnih.gov

The key maturation steps include:

Proteolytic Cleavage: The precursor protein is cleaved at specific sites to release the individual peptides. The initial cleavage removes the N-terminal signal peptide. Subsequent cleavages at dibasic amino acid sites (e.g., Lys-Arg) release the mature peptide from the acidic proparts. pnas.org

C-terminal Amidation: A common modification in bioactive peptides, the C-terminus of Bombinin H peptides is typically amidated. acs.orguniprot.org This is achieved by the action of a peptidylglycine alpha-amidating monooxygenase (PAM) enzyme on a C-terminal glycine (B1666218) residue, which is a common feature encoded in the precursor. This amidation can enhance the peptide's stability and biological activity. nih.gov

D-Amino Acid Isomerization: One of the most remarkable PTMs observed in Bombinin H peptides is the enzymatic conversion of an L-amino acid to its D-amino acid stereoisomer at position 2 of the peptide chain. nih.govresearchgate.netresearchgate.net For example, Bombinin H2 contains an L-isoleucine at position 2, while its diastereomer, Bombinin H4, contains a D-alloisoleucine at the same position, resulting from the post-translational modification of the gene-encoded L-isoleucine. researchgate.net This inversion of chirality is catalyzed by a specific peptide isomerase found in the frog's skin secretion and significantly influences the peptide's biological properties. nih.gov

These modifications result in the final mature Bombinin H peptides, which can vary in length, with forms containing 17 or 20 amino acids being reported. nih.govresearchgate.netresearchgate.net

ModificationDescriptionEnzyme/MechanismPurpose
Proteolytic CleavageExcision of the signal peptide and release of the mature peptide from the pro-protein.Proprotein convertases cleave at specific basic residue sites.Releases the active peptide sequence.
C-terminal AmidationConversion of the C-terminal carboxyl group to an amide group.Peptidylglycine alpha-amidating monooxygenase (PAM) acts on a C-terminal Glycine.Increases stability and biological activity.
D-Amino Acid IsomerizationInversion of the stereochemistry of an amino acid at position 2 from L- to D-form.Peptide isomerase.Modulates peptide structure and biological function.

Transcriptional Regulation and Diversity of Gene Expression across Bombina Species

The expression of genes encoding Bombinin H peptides is a regulated process, allowing the frog to produce these defense molecules in response to environmental stimuli. Studies of the promoter regions of bombinin genes in Bombina orientalis have identified putative binding sites for nuclear factors such as NF-kappaB (NF-κB) and NF-IL6. researchgate.netnih.gov These transcription factors are known to be involved in immune and inflammatory responses, suggesting that the production of Bombinin H peptides is part of the frog's innate immune system. nih.gov

In vivo experiments have demonstrated that exposure to bacteria can induce a significant increase in the amount of antimicrobial peptides in the skin secretions of B. orientalis. nih.gov This response can be suppressed by glucocorticoids, which are known to inhibit the NF-κB pathway. nih.gov

Significant diversity in Bombinin H peptides is observed across and within different Bombina species. Various forms have been isolated from Bombina variegata (e.g., Bombinin H2 and H4), Bombina maxima, and Bombina orientalis. researchgate.netresearchgate.net This diversity arises from variations in the peptide-encoding genes. Furthermore, the expression of these peptides is not confined to the skin. Studies have detected the expression of bombinin mRNA in the brain and stomach of B. orientalis, hinting at additional physiological roles for these peptides beyond cutaneous defense. acs.org The discovery of numerous antimicrobial peptides, including maximin H (a Bombinin H homolog), in the brains of Bombina maxima and Bombina microdeladigitora further supports the idea of functional diversification of these molecules in the central nervous system. acs.org

Spectrum of Biological Activities of Bombinin H1 and Its Analogues in Research Models

Comprehensive Antimicrobial Activity Profile

The Bombinin H peptide family demonstrates broad-spectrum antimicrobial activity, targeting Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.govresearchgate.net The primary mechanism of action for many of these peptides involves the disruption and permeabilization of the microbial cell membrane. researchgate.net

Bombinin H1 has demonstrated notable efficacy against Gram-positive bacteria. Specifically, research has established a lethal concentration (LC) of 2.1 µM for this compound against the Staphylococcus aureus Cowan 1 strain. While Bombinin H peptides generally exhibit lower bactericidal activity compared to other bombinin families, they remain effective. nih.govresearchgate.net Studies on related peptides, such as BHL-bombinin, have shown a Minimum Inhibitory Concentration (MIC) of 1.6 µM against S. aureus. researchgate.net

The peptide is also active against Gram-negative bacteria. The lethal concentration of this compound against Escherichia coli D21 has been reported to be 3.8 µM. nih.gov The broader family of bombinins is known to be effective against various Gram-negative bacteria. nih.govresearchgate.net However, specific research data on the activity of this compound against Pseudomonas aeruginosa is limited, with studies often focusing on other amphibian peptides or different members of the bombinin family for this particular pathogen. researchgate.netimrpress.com

Antimicrobial Activity of this compound
Microorganism Lethal Concentration (µM)
Staphylococcus aureus Cowan 12.1 nih.gov
Escherichia coli D213.8 nih.gov

The antifungal properties of the Bombinin H family have been documented, although specific data for this compound is sparse. nih.govresearchgate.net Research on its analogues provides insight into this activity. For instance, Bombinin H-BO1, derived from Bombina orientalis, is active against the pathogenic yeast Candida albicans with a reported MIC of 256 mg/L. medchemexpress.commedchemexpress.com Furthermore, Bombinin-like peptides (BLP-1 and BLP-3) have shown potent activity against C. albicans, with MIC values as low as 0.4 µM, while exhibiting low hemolytic activity. nih.gov

Antifungal Activity of Bombinin H Analogues
Peptide Microorganism
Bombinin H-BO1Candida albicans
Bombinin-like Peptide (BLP-1, 3)Candida albicans

Research into the specific antibiofilm capabilities of this compound is not extensively documented. However, studies on analogues provide evidence of this potential for the broader peptide family. Analogues of Bombinin H2L have demonstrated the ability to disrupt biofilms of clinically isolated, drug-resistant Staphylococcus aureus strains. nih.gov The mechanism is believed to be linked to the disruption of the bacterial membrane integrity. nih.gov While other peptides, such as human histones, have been studied for their antibiofilm effects against pathogens like P. aeruginosa, specific data directly implicating this compound in biofilm disruption remains an area for further investigation. biorxiv.orgmdpi.com The broader family of amphibian antimicrobial peptides is recognized for its potential as antibiofilm agents. nih.gov

Antifungal Activities (e.g., Candida albicans)

Antiprotozoal and Antiparasitic Activities (e.g., Leishmania spp.)

The Bombinin H family of peptides has shown significant promise in antiprotozoal research, particularly against Leishmania parasites. researchgate.netnih.govresearchgate.net Studies have primarily focused on Bombinin H2 and its D-isomer, Bombinin H4. The D-forms have been found to be more active against different stages of the Leishmania life cycle. nih.govresearchgate.net The leishmanicidal activity is thought to stem from the peptides' ability to permeate and disrupt the parasite's plasma membrane. researchgate.net While the family shows clear potential, specific studies focusing on this compound's activity against Leishmania spp. are not prominent in the available literature. imrpress.com

In Vitro Antineoplastic Activities and Differential Cellular Interactions

The potential of bombinin peptides as anticancer agents has been explored, though research has not specifically focused on this compound. Studies on other members of the family, such as Bombinin H-BO and the bombinin-like peptide BLP-7, demonstrated clear anti-proliferative activity against three human hepatoma cell lines: Hep G2, SK-HEP-1, and Huh7. researchgate.netebi.ac.uk The broader maximin group of peptides, which are homologous to Bombinin H peptides, have also shown cytotoxicity against tumor cells. wikipedia.orgmdpi.com These findings suggest that the bombinin family could be a source for developing new antineoplastic therapeutics, although the direct role and efficacy of this compound in this context require specific investigation. researchgate.net

Table of Mentioned Compounds and Organisms

NameType
This compoundPeptide
Bombinin H2Peptide
Bombinin H4Peptide
Bombinin H-BOPeptide
Bombinin H-BO1Peptide
Bombinin H2LPeptide
BHL-bombininPeptide
Bombinin-like Peptide (BLP)Peptide
MaximinPeptide
Staphylococcus aureusGram-Positive Bacterium
Escherichia coliGram-Negative Bacterium
Pseudomonas aeruginosaGram-Negative Bacterium
Candida albicansFungus (Yeast)
Leishmania spp.Protozoan Parasite
Hep G2Human Hepatoma Cell Line
SK-HEP-1Human Hepatoma Cell Line
Huh7Human Hepatoma Cell Line

Anti-Proliferative Effects on Select Cancer Cell Lines (e.g., Human Hepatoma Cells)

Bombinin peptides and their analogues have demonstrated notable anti-proliferative activity against various human cancer cell lines in vitro. Research highlights their potential as anticancer agents, particularly against hepatocellular carcinoma (HCC). nih.gov Studies on Bombinin H-BO, a Bombinin H type peptide from the skin secretion of Bombina orientalis, showed that it possessed evident anti-proliferative activity against three human hepatoma cell lines: Hep G2, SK-HEP-1, and Huh7. researchgate.net Another related peptide, Bombinin-BO1 (BO1), also isolated from B. orientalis, significantly inhibited the proliferation of Hep 3B and Huh7 cells in a concentration-dependent manner, with IC50 values of 15.20 μM and 24.93 μM, respectively. nih.govnih.gov

The mechanism of action for these peptides often involves inducing cell cycle arrest and apoptosis. nih.govresearchgate.net For instance, Bombinin-BO1 was found to cause S-phase cycle arrest and apoptosis in hepatocellular carcinoma cells. nih.govnih.gov This is achieved by interfering with the HSP90A-Cdc37-CDK1 system, leading to the degradation of CDK1, a key protein in cell cycle progression. nih.govnih.govresearchgate.net

Beyond liver cancer, other bombinin-related peptides have shown efficacy against different cancer types. Maximin H1, a homologue of Bombinin H peptides, is also noted for its cytotoxicity against tumor cells. wikipedia.org Another peptide demonstrated anti-proliferative activity against human cancer cell lines H460 (lung carcinoma), PC3 (prostate cancer), and U251MG (glioblastoma). researchgate.net

Table 1: Anti-proliferative Activity of Bombinin H and its Analogues on Cancer Cell Lines This table is interactive. You can sort and filter the data.

Peptide/Analogue Cancer Cell Line Cell Type Key Findings Reference
Bombinin H-BO Hep G2, SK-HEP-1, Huh7 Human Hepatoma Exhibited obvious anti-proliferative activity at non-toxic doses. researchgate.net
Bombinin-BO1 Hep 3B Human Hepatoma Significantly inhibited proliferation with an IC50 of 15.20 μM. nih.gov
Bombinin-BO1 Huh7 Human Hepatoma Significantly inhibited proliferation with an IC50 of 24.93 μM. nih.gov
Bombinin-BO1 Hep 3B, Huh7 Human Hepatoma Induced S-phase cell cycle arrest and apoptosis. nih.govnih.gov
Bombinin H2 Non-small-cell lung carcinoma Lung Carcinoma Showed selective cytotoxicity against these cancer cells. nih.gov
Maximin H1 Not specified Tumour Cells Noted to be cytotoxic against tumour cells. wikipedia.org

Studies on Differential Cellular Interactions with Non-Malignant Cells

A critical aspect of developing peptide-based cancer therapies is ensuring selectivity, where the agent is potent against malignant cells while sparing non-malignant ones. Bombinins have shown promising results in this regard. The family of peptides is generally divided into bombinins and bombinins H, which have distinct properties. researchgate.net Bombinins typically exhibit strong antimicrobial activity but are not significantly hemolytic (destructive to red blood cells). researchgate.net In contrast, bombinins H tend to have lower bactericidal effects but are more lytic to erythrocytes. researchgate.net

Despite the hemolytic nature of some Bombinin H peptides, research indicates that certain analogues and related peptides can selectively target cancer cells. For example, Bombinin H2 demonstrates selective cytotoxicity against non-small cell lung carcinoma cells while having minimal hemolytic activity, comparable to untreated cells. nih.gov Similarly, studies involving Bombinin-BO1 showed that while it significantly reduced the proliferative activity of HCC cells (Hep 3B, Huh7, and Hep G2), it caused no significant change in the viability of normal human hepatocytes (L-O2). nih.gov

Further studies have reinforced this observation of differential activity. A bombinin-related peptide that was active against H460, PC3, and U251MG cancer cells was found to be less active against the normal human cell line HMEC (Human Mammary Epithelial Cells). researchgate.net In haemolytic and cytotoxic examinations, novel peptides BHL-bombinin, bombinin HL, and bombinin HD (an analogue of bombinin H) exhibited low cytotoxicity towards mammalian cells, highlighting their synergistic selectivity. dntb.gov.uanih.gov This selectivity is often attributed to differences in membrane composition between cancerous and normal cells, such as the increased presence of negatively charged phosphatidylserine (B164497) on the outer surface of cancer cell plasma membranes, which facilitates interaction with the cationic peptides. mdpi.com

Table 2: Differential Cytotoxicity of Bombinin H and Analogues This table is interactive. You can sort and filter the data.

Peptide/Analogue Non-Malignant Cell Line Cell Type Key Findings Reference
Bombinin-BO1 L-O2 Normal Human Hepatocyte No significant change in cell activity observed. nih.gov
Bombinin H2 Not specified Erythrocytes Displayed minimal hemolytic activity. nih.gov
Unnamed Peptide HMEC Normal Human Mammary Epithelial Cells Was less active against HMEC compared to cancer cell lines. researchgate.net
BHL-bombinin, Bombinin HL, Bombinin HD Not specified Mammalian Cells Exhibited low cytotoxicity in haemolytic and cytotoxic examinations. dntb.gov.uanih.gov
Bombinins H (general) Not specified Erythrocytes Generally lyse erythrocytes more than the bombinin subfamily. researchgate.net

Synergistic Interactions with Other Peptides and Conventional Antimicrobial Agents

The efficacy of antimicrobial and anticancer peptides can be enhanced through synergistic combinations with other peptides or conventional drugs. This approach can broaden the spectrum of activity, reduce the required concentration of each agent, and potentially combat drug resistance. Research has shown that Bombinin H peptides can act synergistically with other molecules. dntb.gov.uanih.gov

A study investigating novel peptides from Bombina orientalis found a potent synergistic effect between BHL-bombinin and Bombinin HL against the bacterium Staphylococcus aureus, with a fractional inhibitory concentration index (FICI) of 0.375, indicating synergy. dntb.gov.uanih.gov A similar synergistic effect was observed when BHL-bombinin was combined with Bombinin HD, an analogue of Bombinin H where an L-leucine was replaced with a D-leucine at the second position. dntb.gov.uanih.gov

Furthermore, Bombinin H has been shown to work in concert with conventional antibiotics. A synergistic effect was identified between Bombinin H and ampicillin, which was confirmed through in vitro time-killing investigations. nih.gov The ability of peptides to permeabilize cell membranes is a common mechanism for synergy; one agent can disrupt the membrane, allowing the other agent to enter the cell more easily and reach its intracellular target. frontiersin.org The discovery of such potent synergistic effects provides a promising strategy for developing new therapeutic combinations to combat multidrug-resistant pathogens and potentially cancer cells. dntb.gov.uanih.gov

Table 3: Synergistic Interactions of Bombinin H and Related Peptides This table is interactive. You can sort and filter the data.

Peptide Combination Target Organism Type of Interaction Key Finding Reference
BHL-bombinin + Bombinin HL Staphylococcus aureus Peptide-Peptide Synergy Synergistic inhibition with a Fractional Inhibitory Concentration Index (FICI) of 0.375. dntb.gov.uanih.gov
BHL-bombinin + Bombinin HD Staphylococcus aureus Peptide-Peptide Synergy Synergistic inhibition with a FICI of 0.375. dntb.gov.uanih.gov
Bombinin H + Ampicillin Not specified (in vitro) Peptide-Antibiotic Synergy A synergistic effect was observed and confirmed by time-killing investigations. nih.gov

Mechanistic Elucidation of Bombinin H1 S Cellular Interactions

Membrane-Targeted Mechanisms of Action

The primary mode of action for Bombinin H1 involves a multi-step process targeting the plasma membrane. This process is initiated by the peptide's attraction to the cell surface, followed by structural changes in both the peptide and the membrane, ultimately leading to cell death.

Electrostatic Interactions with Anionic Membrane Components of Target Cells

The initial contact between this compound and a target cell is largely governed by electrostatic forces. frontiersin.org Like many antimicrobial peptides (AMPs), this compound is a cationic molecule, meaning it carries a net positive charge at physiological pH. mdpi.comsemanticscholar.org This positive charge is crucial for its initial binding to the negatively charged surfaces of microbial membranes. mdpi.commdpi.com

Bacterial cell membranes are rich in anionic components, such as phosphatidylglycerol, which are less common on the outer leaflet of mammalian cell membranes. mdpi.comnih.gov This difference in surface charge composition provides a basis for the selective targeting of microbial cells by cationic AMPs. The attraction between the positively charged this compound and the negatively charged bacterial surface concentrates the peptide at the membrane, a prerequisite for its subsequent disruptive actions. frontiersin.org This interaction is not solely dependent on charge; the amphipathic nature of the peptide, possessing both hydrophobic and hydrophilic regions, also plays a significant role in its membrane association. semanticscholar.orgmdpi.comimrpress.com

Once at the membrane surface, this compound can induce a segregation of lipids, causing anionic lipids to cluster and creating defects at the boundaries between different lipid domains. mdpi.com This initial perturbation sets the stage for more profound membrane disruption.

Peptide-Induced Membrane Permeabilization and Pore Formation Models

Following the initial binding, this compound and other AMPs are known to permeabilize the cell membrane, leading to the leakage of intracellular contents and ultimately cell death. imrpress.comresearchgate.net Several models have been proposed to describe this process, with the "barrel-stave," "carpet," and "toroidal pore" models being the most prominent. tuat.ac.jplatrobe.edu.auresearchgate.netsoton.ac.uk These models are not mutually exclusive, and the specific mechanism employed can depend on factors such as peptide concentration, lipid composition of the target membrane, and the specific structure of the peptide. soton.ac.ukmdpi.com

In the barrel-stave model, the peptide monomers first bind to the membrane surface. latrobe.edu.au Once a threshold concentration is reached, they insert into the lipid bilayer, orienting themselves perpendicular to the membrane plane. tuat.ac.jpplos.org These inserted peptides then aggregate to form a pore, with their hydrophobic regions facing the lipid core of the membrane and their hydrophilic regions lining the central aqueous channel, much like the staves of a barrel. tuat.ac.jplatrobe.edu.au This creates a stable, transmembrane channel through which ions and other small molecules can pass, disrupting the cell's electrochemical gradients. nih.gov

The carpet model proposes a more disruptive, detergent-like mechanism. tuat.ac.jpresearchgate.net In this model, the peptides accumulate on the surface of the membrane, forming a "carpet" that covers the lipid head groups. researchgate.netplos.org Once a critical concentration is achieved, this peptide layer destabilizes the membrane structure, leading to the formation of transient pores or the complete disintegration of the membrane into micelle-like structures. tuat.ac.jpresearchgate.net This model is characterized by a widespread disruption of the membrane rather than the formation of discrete, stable pores. mdpi.com

The toroidal pore model is a hybrid of the barrel-stave and carpet models. tuat.ac.jpplos.org Similar to the carpet model, peptides accumulate on the membrane surface. plos.org However, instead of causing widespread disruption, the peptides, along with the lipid molecules, curve inwards to form a continuous pore where the peptide's hydrophilic faces and the lipid head groups line the channel. mdpi.comtuat.ac.jplatrobe.edu.au This creates a "wormhole" through the membrane that is less stable than the barrel-stave pore. mdpi.com The key distinction is the involvement of lipids in lining the pore, which is not a feature of the barrel-stave model. latrobe.edu.au

Carpet Model

Impact on Membrane Integrity and Permeability Across Diverse Cell Types

This compound and its related peptides have demonstrated the ability to disrupt the membranes of a variety of cell types, including Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The extent of this disruption is often quantified by measuring the peptide's lytic activity. For instance, this compound has been shown to have lethal concentrations in the micromolar range against bacteria like Escherichia coli and Staphylococcus aureus. medchemexpress.com

The interaction of Bombinin H peptides with model membranes has been studied to understand their lytic activity. These studies show that the peptides can cause significant changes in vesicle size and induce leakage of entrapped contents, confirming their membrane-permeabilizing capabilities. researchgate.net The specific activity can vary between different Bombinin H peptides and is influenced by factors such as the presence of D-amino acids in their sequence, which can affect their secondary structure and interaction with the membrane. researchgate.netresearchgate.net

The table below summarizes the lytic activities of this compound and related peptides against various cell types, illustrating the impact on membrane integrity.

PeptideTarget Organism/CellActivity MetricValue
This compoundEscherichia coli D21Lethal Concentration3.8 µM medchemexpress.com
This compoundStaphylococcus aureus Cowan 1Lethal Concentration2.1 µM medchemexpress.com
Bombinin H2LeishmaniaLC50Higher than H4 researchgate.net
Bombinin H4LeishmaniaLC50Lower than H2 researchgate.net

The data clearly indicates that Bombinin H peptides are potent agents of membrane disruption across different microbial species. The variation in activity between different peptides and target cells underscores the complex nature of these peptide-membrane interactions.

Exploration of Potential Intracellular Targets and Modulation of Cellular Pathways

While the primary mechanism of action for many antimicrobial peptides (AMPs), including bombinins, involves the permeabilization and disruption of the cell's plasma membrane, there is growing evidence that these peptides can also translocate into the cell and interact with intracellular components. researchgate.netimrpress.comnih.gov Once inside the cytoplasm, AMPs may disrupt critical biological processes, potentially inhibiting DNA replication, transcription, and translation. nih.gov

For the bombinin family, the precise intracellular mechanisms are still an area of active investigation. imrpress.com Some studies suggest that after initial binding to the cell surface, certain peptides can enter the cell, possibly through the formation of transient pores or via receptor-mediated transport, and then engage with intracellular macromolecules. nih.govmdpi.com Research on Bombinin-BO1, a related peptide from Bombina orientalis, has shown that it can localize in the cytoplasm of hepatocellular carcinoma cells through endocytosis. researchgate.net Once inside, it was observed to induce an S-phase cell cycle block and apoptosis, indicating a modulation of cellular pathways that regulate cell proliferation and death. researchgate.net However, the specific molecular targets that trigger these events have not been fully elucidated. researchgate.net

Potential intracellular targets for AMPs are diverse. Some peptides are known to bind to heat shock proteins like DnaK, which disrupts chaperone-assisted protein folding, or they can directly inhibit the process of translation at the ribosome. nih.gov The activity of another peptide, GW-H1, has been linked to its ability to migrate into the nucleus or other organelles after attaching to the cell membrane. mdpi.com Although direct evidence for this compound is limited, the activities observed in homologous peptides suggest that its mechanism may also involve more than just membrane disruption, potentially including the modulation of key enzymatic and cellular signaling pathways. nih.gov

Influence of Chiral Amino Acid Configuration on Membrane Interaction and Biological Activity

Biophysical studies have revealed that these epimers exhibit different behaviors when interacting with model membranes. nih.govresearchgate.net The presence of a D-amino acid can alter the peptide's secondary structure, such as an α-helix, which is crucial for its interaction with the lipid bilayer. mdpi.com The introduction of an amino acid with the opposite chirality into the hydrophobic face of an amphipathic helix can break the structure's continuity. mdpi.com This structural alteration can lead to a difference in how the peptide binds to and destabilizes various types of membranes. For example, all-L peptides may bind more strongly to certain bilayers compared to their diastereomers. mdpi.com

This chiral distinction has profound functional consequences. In numerous studies, the D-amino acid-containing variants of bombinin H peptides have demonstrated enhanced activity against certain pathogens, such as Leishmania parasites, compared to their all-L counterparts. researchgate.netnih.govresearchgate.net The substitution is a strategy developed by nature not only to increase peptide stability against proteases but also to confer distinct biological properties. researchgate.net The different spatial arrangement of the side chain at the chiral center affects the peptide's amphipathicity and its ability to form pores or disrupt membrane integrity, leading to selective targeting of microbial cells over host cells like erythrocytes. nih.govmdpi.com this compound and its related diastereomers exemplify how a subtle change in stereochemistry can be a powerful tool to modulate the biological profile of an antimicrobial peptide. embopress.org

Research Findings on Bombinin H Peptides

Peptide VariantKey Structural FeatureObserved ActivitySource Index
This compound L-amino acidsAntibacterial against E. coli and S. aureus; Hemolytic medchemexpress.com
Bombinin H2 L-Isoleucine at position 2Diastereomer of Bombinin H4 researchgate.net
Bombinin H4 D-Alloisoleucine at position 2More active against Leishmania than its L-isomer (H2) researchgate.netnih.gov
Bombinin H-BO1 From B. orientalisActive against Candida albicans; induces apoptosis in cancer cells researchgate.netmedchemexpress.com
D-amino acid variants D-amino acid at position 2Generally more active against certain parasites; altered membrane interaction nih.govresearchgate.netmdpi.com

Compound Names Mentioned

Structure Activity Relationship Sar Studies and Rational Peptide Design Strategies for Bombinin H1 Analogues

Systematic Chemical Modifications of Amino Acid Sequence and Composition

Systematic modifications to the amino acid sequence of bombinin peptides have been a key strategy in understanding their function and improving their therapeutic potential. Bombinin H peptides are relatively small, typically consisting of 17 or 20 amino acids. researchgate.net

Researchers have synthesized numerous analogues of bombinin H peptides by substituting specific amino acids to investigate their impact on biological activity. For instance, bombinin H2 and H4, isolated from Bombina variegata, differ by a single amino acid at the second position, with H2 containing an L-isoleucine and H4 a D-alloisoleucine. researchgate.net This seemingly minor change results in H4 exhibiting higher activity. researchgate.net

Further studies have involved creating hybrid peptides. For example, CM15 is a synthetic peptide that combines sequences from cecropin (B1577577) and melittin. researchgate.net Such strategies aim to harness the beneficial properties of different parent molecules. The primary amino acid sequence of Bombinin H1 is IIGPVLGMVGSALGGLLKKI-NH2. core.ac.uknih.gov

A variety of bombinin-related peptides have been identified, each with slight variations in their amino acid sequences, particularly at the N-terminus. researchgate.net These natural variations provide a blueprint for synthetic modifications. The synthesis of these peptide analogues is often achieved through solid-phase peptide synthesis, allowing for precise control over the amino acid sequence. researchgate.net

Table 1: Examples of Bombinin H Peptides and their Sequences This table is interactive. Click on the headers to sort the data.

Peptide Amino Acid Sequence Source Organism
This compound IIGPVLGMVGSALGGLLKKIG Bombina variegata
Bombinin H2 IIGPVLGMVGSALGGLLKKI-NH2 Bombina variegata
Bombinin H3 IIGPVLGMVGSALGGLLKKIG Bombina variegata
Bombinin H4 LIGPVLGLVGSALGGLLKKIG Bombina variegata

Source: nih.gov

Investigation of the Role of Net Positive Charge and Hydrophobicity on Efficacy and Selectivity

The biological activity of antimicrobial peptides like this compound is intricately linked to their net positive charge and hydrophobicity. imrpress.comfrontiersin.org These two physicochemical properties are critical determinants of their interaction with microbial and host cell membranes.

A positive net charge, primarily conferred by basic amino acid residues such as lysine (B10760008) (Lys) and arginine (Arg), is crucial for the initial electrostatic attraction of the peptide to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comsci-hub.se Increasing the net positive charge of bombinin H analogues has been shown to enhance their antimicrobial activity. researchgate.net However, an excessively high positive charge can lead to increased hemolytic activity and reduced selectivity, highlighting the need for a balanced charge. mdpi.com

Hydrophobicity, determined by the proportion of nonpolar amino acid residues, governs the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. sci-hub.se A certain level of hydrophobicity is essential for antimicrobial action. sci-hub.se In the bombinin H family, the "H" signifies their hydrophobic nature. nih.gov However, similar to charge, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, resulting in higher cytotoxicity. researchgate.net

The interplay between net positive charge and hydrophobicity dictates the peptide's efficacy and selectivity. frontiersin.org An optimal balance allows for potent antimicrobial activity while minimizing damage to host cells. For example, bombinin peptides, with a net charge of +4 to +5, are highly active against bacteria and fungi but show low hemolytic activity. researchgate.net In contrast, bombinin H peptides have lower bactericidal activity but are more hemolytic, a trait attributed to their different charge and hydrophobicity profiles. researchgate.net Structure-activity relationship studies on bombinin H analogues often focus on fine-tuning this balance to optimize their therapeutic index. researchgate.net

Table 2: Physicochemical Properties and Activity of Bombinin H Analogues This table is interactive. Click on the headers to sort the data.

Peptide Analogue Net Charge Hydrophobicity (%) Antimicrobial Activity (MIC, µM) Hemolytic Activity (HC50, µM)
[Arg8, 15]BH2L +4 High Potent vs. S. aureus Not specified

Source: researchgate.net

Evaluation of D-Amino Acid Incorporations on Peptide Potency and Membrane Selectivity

A fascinating aspect of some bombinin H peptides is the natural presence of D-amino acids, which are incorporated post-translationally. researchgate.netnih.gov For instance, Bombinin H4 contains a D-alloisoleucine at the second position, in contrast to the L-isoleucine found in Bombinin H2. researchgate.net This single stereochemical change significantly impacts the peptide's biological properties.

The incorporation of D-amino acids into synthetic peptide analogues is a widely used strategy to enhance their therapeutic potential for several reasons: mdpi.com

Increased Proteolytic Stability: D-amino acid-containing peptides are more resistant to degradation by proteases, which are stereospecific for L-amino acids. researchgate.netresearchgate.net This increased stability can prolong the peptide's half-life in vivo.

Modulated Activity and Selectivity: The presence of a D-amino acid can alter the peptide's three-dimensional structure, often destabilizing α-helical conformations. mdpi.com This can lead to a reduction in hemolytic activity against mammalian cells while retaining or even enhancing antimicrobial potency. mdpi.com Studies have shown that D-isomers of bombinin H are often more active than their all-L counterparts. researchgate.netresearchgate.net

Altered Membrane Interaction: The change in stereochemistry can affect how the peptide interacts with and perturbs the lipid bilayer of cell membranes. researchgate.net This can lead to improved selectivity for microbial membranes over host cell membranes.

The substitution of L-amino acids with their D-counterparts has been shown to be a successful strategy for improving the therapeutic index of various antimicrobial peptides. mdpi.com In the context of bombinins, nature itself has provided a template for this approach, demonstrating that single D-amino acid substitutions can confer distinct and advantageous biological features. nih.gov Research has shown that the introduction of D-amino acids can improve the antimicrobial activity and cell selectivity of bombinin H peptides. researchgate.net

Table 3: Effect of D-Amino Acid Substitution on Bombinin H Activity This table is interactive. Click on the headers to sort the data.

Peptide Pair D-Amino Acid Position Effect on Antimicrobial Activity Effect on Hemolytic Activity
Bombinin H2 (all-L) / H4 (D-allo-Ile at pos. 2) 2 H4 is more potent H4 is more hemolytic
H6 (all-L) / H7 (D-Leu at pos. 2) 2 D-isomer is more potent Not specified

Source: nih.govresearchgate.net

Design and De Novo Synthesis of this compound Analogues with Optimized Functional Properties

The design and de novo synthesis of this compound analogues aim to create novel peptides with enhanced antimicrobial activity, improved selectivity, and greater stability. agruni.edu.geconicet.gov.ar This rational design process leverages the knowledge gained from structure-activity relationship studies.

One approach involves using natural antimicrobial peptides like this compound as templates and introducing modifications to optimize their properties. conicet.gov.ar This can include altering the amino acid sequence to modulate charge and hydrophobicity, as discussed previously. researchgate.net For example, analogues of bombinin-H2L were designed by increasing the net positive charge and adjusting the amphiphilicity, resulting in peptides with high efficacy against drug-resistant Staphylococcus aureus. researchgate.net

Another strategy is the de novo design of peptides, which may be guided by computational and bioinformatic tools. agruni.edu.geconicet.gov.ar These methods can predict the properties of novel peptide sequences, allowing for the creation of molecules with desired characteristics from scratch. The goal is to generate peptides that retain the core antimicrobial features of this compound while minimizing its undesirable hemolytic effects. researchgate.net

The synthesis of these designed analogues is typically carried out using solid-phase peptide synthesis, a technique that allows for the precise and efficient construction of peptide chains. researchgate.net Following synthesis, the peptides are purified, often by high-performance liquid chromatography (HPLC), and their structures are confirmed by mass spectrometry. acs.org The biological activities of the synthesized analogues are then evaluated through a battery of in vitro assays, including determination of minimum inhibitory concentrations (MICs) against various microorganisms and hemolytic assays using red blood cells. nih.gov

Through these iterative cycles of design, synthesis, and evaluation, researchers can develop this compound analogues with optimized functional properties, paving the way for potential therapeutic applications.

Advanced Methodologies for the Academic Research of Bombinin H1

Spectroscopic Techniques for Conformational Analysis

Understanding the three-dimensional structure of Bombinin H1 is crucial for deciphering its mechanism of action. Spectroscopic techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are indispensable for this purpose.

Circular Dichroism (CD) Spectroscopy is a powerful tool for rapidly assessing the secondary structure of peptides in different environments. researchgate.netnih.govunits.it CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the regular, repeating structures within a peptide, such as α-helices and β-sheets. researchgate.netnih.govunits.it For this compound and its analogs, CD studies have been instrumental in determining their conformational changes upon interacting with membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles. core.ac.ukresearchgate.net These studies often reveal that while the peptides may be largely unstructured in aqueous solution, they adopt a more ordered, typically α-helical, conformation in the presence of a membrane environment. researchgate.netnih.gov This induced folding is a hallmark of many antimicrobial peptides and is critical for their biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution, atomic-level insights into the three-dimensional structure and dynamics of peptides in solution. bhu.ac.inmdpi.comasdlib.org Through the analysis of nuclear spin interactions, NMR can determine the precise arrangement of atoms in a molecule, identify hydrogen bonds, and probe the dynamics of different regions of the peptide. For Bombinin H peptides, NMR has been used to determine their solution structures and to understand the structural consequences of amino acid substitutions, such as the presence of a D-amino acid. researchgate.netbmrb.io These studies have revealed a helix-loop-helix conformation for some Bombinin H peptides in solution. nih.govnih.gov

Biophysical Approaches for Studying Peptide-Membrane Interactions

The primary target of this compound is the cell membrane of microorganisms. Therefore, understanding the intricacies of its interaction with lipid bilayers is a central focus of research. A variety of biophysical techniques are employed to investigate this phenomenon.

Planar Lipid Bilayers (PLBs) offer a well-defined model system for studying the ion channel or pore-forming activity of peptides. researchgate.nettuat.ac.jp In this technique, a lipid bilayer is formed across a small aperture, separating two aqueous compartments. The addition of this compound to one or both compartments allows for the measurement of ion flow across the membrane, providing direct evidence of pore formation. tuat.ac.jp Electrophysiological recordings can reveal the characteristics of these pores, such as their size and ion selectivity, and can help to distinguish between different models of membrane disruption, such as the "barrel-stave," "toroidal pore," or "carpet" models. tuat.ac.jp

Vesicles , which are spherical lipid bilayers enclosing an aqueous core, are versatile tools for studying various aspects of peptide-membrane interactions. core.ac.ukresearchgate.net By using vesicles of different lipid compositions, researchers can mimic the membranes of different cell types (e.g., bacterial vs. mammalian) and investigate the selectivity of this compound. core.ac.ukresearchgate.net Techniques such as fluorescence spectroscopy, using dyes that are sensitive to their environment, can be used to monitor membrane permeabilization, lipid mixing (fusion), and peptide binding. frontiersin.org Circular dichroism and light scattering experiments with vesicles can also provide information on peptide secondary structure changes and vesicle aggregation or size changes upon peptide binding. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the effects of peptides on lipid bilayers at the nanoscale. imrpress.comresearchgate.netresearchgate.net AFM can directly observe the formation of pores, channels, or other membrane defects induced by this compound. researchgate.net This technique provides a powerful visual confirmation of the membrane-disrupting capabilities of the peptide and can reveal details about the morphology of the peptide-induced structures. imrpress.comresearchgate.netresearchgate.net

Computational Approaches: Molecular Dynamics Simulations and Bioinformatics for Peptide Design

Computational methods have become increasingly vital in complementing experimental studies of antimicrobial peptides.

Molecular Dynamics (MD) Simulations provide a "computational microscope" to visualize and understand the dynamic behavior of this compound and its interactions with lipid membranes at an atomic level. nih.govnih.gov These simulations can model the self-association of peptides in solution, their initial binding to the membrane surface, and the subsequent process of insertion and pore formation. nih.govnih.govmdpi.com MD simulations have been used to study the behavior of Bombinin H2, a closely related peptide, showing that it can adopt a helix-loop-helix conformation in solution and that aggregation can promote a more functional single-helix structure. nih.govnih.gov These simulations can also help to elucidate the role of specific amino acid residues in membrane interaction and provide insights that can guide the design of more potent and selective peptide analogs. researchgate.net

Bioinformatics plays a crucial role in the discovery and design of new antimicrobial peptides. By analyzing the sequences and structures of known peptides like this compound, bioinformatics tools can identify conserved motifs and patterns associated with antimicrobial activity. mdpi.com This information can be used to predict the secondary structure and potential function of novel peptide sequences. mdpi.comresearchgate.net Furthermore, bioinformatics approaches are integral to the design of new peptide derivatives with improved properties, such as enhanced activity, reduced toxicity, or increased stability.

Peptide Synthesis and Derivatization Techniques

The ability to chemically synthesize this compound and its analogs is fundamental to its research.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides. embopress.orgbeilstein-journals.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. beilstein-journals.org SPPS allows for the precise control of the peptide sequence and enables the incorporation of unnatural or modified amino acids, such as the D-alloisoleucine found in some Bombinin H peptides. embopress.orgresearchgate.net The synthesis of this compound and its isomers is essential for confirming their structure and for providing the quantities of pure peptide needed for functional and structural studies. medchemexpress.comnovoprolabs.com

Derivatization Techniques involve the chemical modification of the synthesized peptide to enhance its properties. This can include the addition of fluorescent labels for tracking the peptide's location in biological systems, or modifications to improve its stability, solubility, or target specificity. For this compound, derivatization could be explored to create analogs with improved therapeutic potential.

Molecular Biology Techniques for Gene Expression and Precursor Characterization

Understanding the genetic basis of this compound production provides insights into its biosynthesis and evolution.

Molecular Biology Techniques are used to isolate and characterize the genes that encode the precursor proteins of Bombinin peptides. nih.govnih.gov By sequencing the cDNA (complementary DNA) derived from the messenger RNA (mRNA) in the frog's skin, researchers can deduce the amino acid sequence of the precursor protein. researchgate.netnih.gov This analysis has revealed that Bombinin H peptides are typically synthesized as part of a larger precursor that also contains other antimicrobial peptides. researchgate.netnih.gov

Concluding Remarks and Future Research Perspectives on Bombinin H1

Synthesis of Current Understanding Regarding Bombinin H1's Biological Role and Mechanism

This compound is a member of the bombinin H family of peptides, which are naturally occurring antimicrobial peptides (AMPs) found in the skin secretions of the yellow-bellied toad, Bombina variegata. bicnirrh.res.innovoprolabs.comimrpress.com These peptides are a crucial component of the amphibian's innate immune system, providing a defense mechanism against a wide array of pathogenic microorganisms in their humid environment. imrpress.comresearchgate.net

The bombinin H peptides are biosynthesized from a larger common precursor protein, which also contains sequences for the bombinin peptide family. researchgate.netresearchgate.net While bombinins exhibit strong activity against bacteria and fungi with minimal hemolytic effects, the bombinin H family, including H1, generally shows lower bactericidal activity but a more pronounced ability to lyse red blood cells. researchgate.netresearchgate.netuniprot.org this compound is a hydrophobic peptide, and its primary structure consists of 21 amino acids. nih.gov

The principal biological role of this compound is its antimicrobial activity. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. nih.govmedchemexpress.com The mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of microbial cell membranes. nih.govmdpi.com Like many AMPs, this compound is cationic and amphipathic, allowing it to selectively bind to the negatively charged components of bacterial membranes. imrpress.com Following this initial interaction, the peptide is believed to cause membrane permeabilization, leading to the leakage of essential cellular contents and ultimately, cell death. mdpi.com This membrane-targeted action is a hallmark of many frog skin AMPs and is considered advantageous as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific intracellular proteins. researchgate.netnih.gov

Detailed studies have quantified the antimicrobial potency of this compound against specific bacterial strains.

OrganismStrainLethal Concentration (μM)
Escherichia coliD213.8
Staphylococcus aureusCowan 12.1

Data sourced from MedchemExpress and a 2022 study on amphibian peptides. nih.govmedchemexpress.com

Identification of Unexplored Research Avenues and Remaining Mechanistic Gaps

Despite the foundational understanding of this compound's role and action, several areas remain underexplored. A significant gap exists in understanding the full spectrum of its biological activities beyond its antibacterial and hemolytic properties. The bombinin family of peptides, more broadly, has been noted for other functions, including potential antitumor and spermicidal actions, but these have not been specifically detailed for this compound. wikipedia.org

Furthermore, while the membrane disruption model is widely accepted, the precise, atomic-level details of how this compound inserts into and destabilizes lipid bilayers are not fully elucidated. researchgate.net The influence of specific lipid compositions, such as the cardiolipin (B10847521) and phosphatidylglycerol headgroups typical of bacterial membranes, on the peptide's structural conformation and penetration depth requires more investigation. researchgate.net

Another key area for future research is the potential for synergistic interactions. The co-expression of bombinins and bombinins H from a single precursor gene suggests a possible cooperative relationship in nature. researchgate.netnih.gov However, research into the combined effects of this compound with other bombinin peptides or with conventional antibiotics is very limited. nih.gov Investigating these potential synergies could reveal enhanced antimicrobial efficacy and provide strategies to combat multidrug-resistant pathogens. nih.gov

The role of post-translational modifications within the bombinin H family also presents a compelling research avenue. While some members of the bombinin H family, such as H2 and H4, exist as diastereomers with a D-amino acid at the second position, this compound is the all-L-amino acid isomer. researchgate.netnih.gov A deeper comparative analysis of how the stereochemistry of this single residue in related peptides affects membrane interaction, stability, and activity could provide crucial insights into the structure-function relationship of this compound itself. researchgate.netnih.gov

Prospects for Bioinspired Peptide Engineering and Design Based on this compound Scaffolds

The structural and functional properties of this compound and its relatives make them attractive templates for bioinspired peptide engineering. The goal of such engineering is to create novel peptide analogues with improved therapeutic potential, specifically by enhancing antimicrobial potency while reducing undesirable cytotoxicity (hemolytic activity). nih.gov

Recent studies on bombinin H peptides have demonstrated the feasibility of this approach. By using a bombinin H peptide as a template, researchers have successfully designed analogues with increased net positive charges and adjusted amphiphilicity. nih.gov These modifications have led to the development of new peptides with high efficacy and specificity against clinically relevant, drug-resistant bacteria, such as Staphylococcus aureus. nih.gov These engineered peptides not only showed potent antimicrobial action but also had the ability to disrupt bacterial biofilms, a significant challenge in clinical settings. nih.gov

The development of such bioinspired short antimicrobial peptides (BSAMPs) is a promising field. nih.gov Engineering based on the this compound structure could lead to candidates for novel antibacterial agents, particularly for treating bacterial skin infections where topical application could be effective. nih.gov These findings underscore the potential of using nature's templates, like this compound, to generate a new generation of anti-infective agents urgently needed to address the growing crisis of antibiotic resistance. nih.gov

Q & A

Q. How is the structural conformation of Bombinin H1 characterized in experimental studies?

Methodological Answer: this compound’s structure is typically resolved using nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography. For NMR, purified peptide samples are dissolved in membrane-mimetic solvents (e.g., SDS micelles) to simulate lipid bilayer interactions, and 2D/3D spectra are analyzed to determine secondary structures like α-helices or β-sheets . Validation involves circular dichroism (CD) spectroscopy to confirm structural stability under varying pH or temperature. Computational tools like MD simulations further refine dynamic structural insights .

Q. What standardized assays are used to evaluate this compound’s antimicrobial activity?

Methodological Answer: Minimum inhibitory concentration (MIC) assays are standard, using broth microdilution methods against Gram-positive/negative bacteria or fungi. Membrane disruption is quantified via dye leakage assays (e.g., calcein-loaded liposomes) or flow cytometry with propidium iodide. Controls include polymyxin B for comparison and cytotoxicity assays on mammalian cells (e.g., hemolysis in erythrocytes) to assess selectivity .

Q. How do researchers isolate and purify this compound from natural sources?

Methodological Answer: Isolation involves homogenizing Bombina frog skin secretions, followed by solid-phase extraction (SPE) and reverse-phase high-performance liquid chromatography (RP-HPLC). Purity is confirmed via MALDI-TOF mass spectrometry and Edman degradation for sequence validation. Synthetic analogs are produced via solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by HPLC purification .

Advanced Research Questions

Q. How can contradictory findings on this compound’s cytotoxicity be systematically addressed?

Methodological Answer: Contradictions arise from variations in cell lines, peptide concentrations, or exposure times. A meta-analysis framework should standardize variables (e.g., IC50 normalization) and apply statistical tools (ANOVA, effect size analysis) to identify confounding factors. Comparative studies using isogenic cell lines (e.g., cancerous vs. non-cancerous) under controlled conditions can isolate toxicity mechanisms .

Q. What strategies optimize this compound’s stability and bioavailability in in vivo models?

Methodological Answer: Strategies include D-amino acid substitution or cyclization to reduce proteolytic degradation. Pharmacokinetic studies in murine models track plasma half-life using radiolabeled peptides (e.g., tritium labeling). Bioavailability is enhanced via liposomal encapsulation or PEGylation, with efficacy tested in infection models (e.g., Pseudomonas aeruginosa in burn wounds) .

Q. How do researchers investigate the synergy between this compound and conventional antibiotics?

Methodological Answer: Checkerboard assays determine fractional inhibitory concentration (FIC) indices to classify synergism (FIC ≤0.5), additivity, or antagonism. Mechanistic studies use fluorescence microscopy to visualize bacterial membrane permeabilization (e.g., SYTOX Green uptake) in combination treatments. Transcriptomic analysis (RNA-seq) identifies regulatory pathways affected by synergistic interactions .

Data Analysis and Experimental Design

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer: Non-linear regression models (e.g., log-logistic or Hill equation) fit dose-response curves for IC50/EC50 calculations. Software like GraphPad Prism or R’s drc package is used. Bootstrap resampling quantifies confidence intervals, while ANOVA with post-hoc tests (Tukey’s HSD) compares multiple groups .

Q. How can researchers mitigate batch variability in synthetic this compound peptides?

Methodological Answer: Implement quality control (QC) protocols:

  • Purity : ≥95% via analytical HPLC.
  • Mass Accuracy : ≤0.1 Da deviation in MALDI-TOF.
  • Endotoxin Levels : <0.05 EU/mg (LAL assay). Batch records must document synthesis conditions (temperature, resin type) to trace variability sources .

Table: Key Variables in this compound Experimental Design

Variable Considerations Methodological Tools
Peptide ConcentrationOptimize via MIC/cytotoxicity crossoverCheckerboard assays, dose-response curves
Solvent SystemMimic lipid bilayers (SDS, DPC micelles)CD spectroscopy, NMR
Cell Line SelectionPrimary vs. immortalized; species specificityHemolysis assays, MTT viability tests
Data ReproducibilityInter-lab validation with standardized protocolsMeta-analysis, blinded studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.